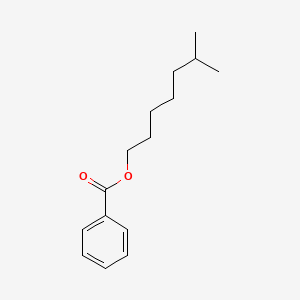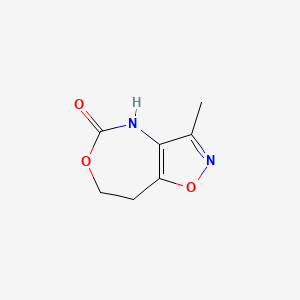
3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one is a heterocyclic compound that features both isoxazole and oxazepine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors like 3-methylisoxazole and appropriate amines or nitriles under acidic or basic conditions.
Condensation Reactions: Combining aldehydes or ketones with hydrazines or hydroxylamines to form the isoxazole ring, followed by further cyclization to form the oxazepine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxazepine ring using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with altered ring structures.
Substitution: Formation of substituted isoxazole or oxazepine derivatives.
科学的研究の応用
3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
作用機序
The mechanism of action of 3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one would depend on its specific biological activity. Generally, such compounds may:
Interact with Enzymes: Inhibit or activate specific enzymes.
Bind to Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence signaling pathways or gene expression.
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings.
Oxazepine Derivatives: Compounds with similar oxazepine rings.
Uniqueness
3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one is unique due to its specific combination of isoxazole and oxazepine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
特性
CAS番号 |
77931-63-6 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC名 |
3-methyl-7,8-dihydro-4H-[1,2]oxazolo[4,5-d][1,3]oxazepin-5-one |
InChI |
InChI=1S/C7H8N2O3/c1-4-6-5(12-9-4)2-3-11-7(10)8-6/h2-3H2,1H3,(H,8,10) |
InChIキー |
LKQZEUSXEROTKP-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1NC(=O)OCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


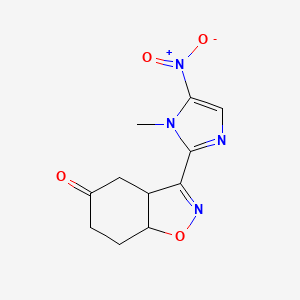

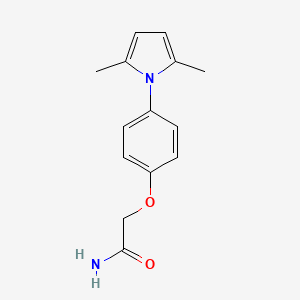
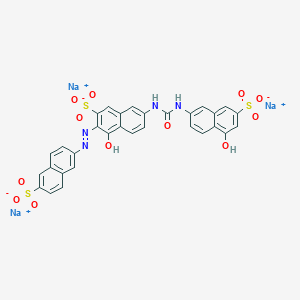

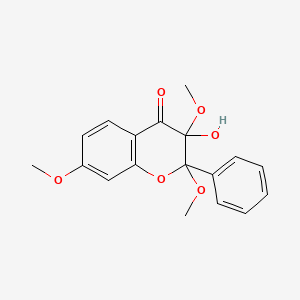


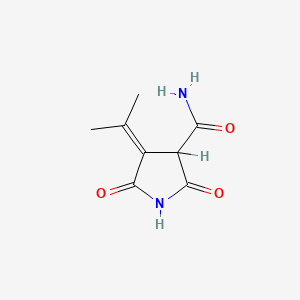
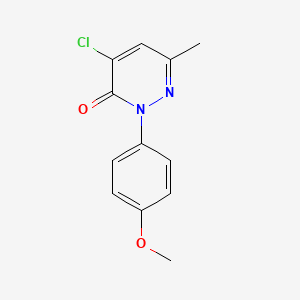


![5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12809276.png)
